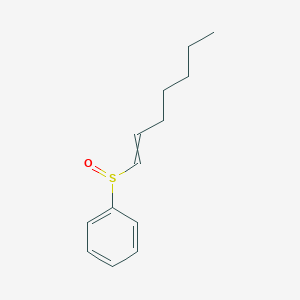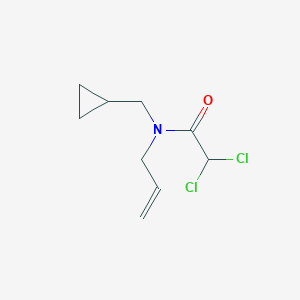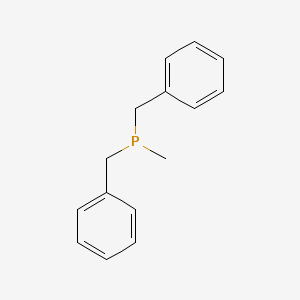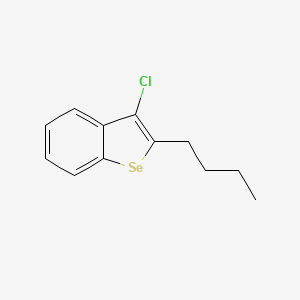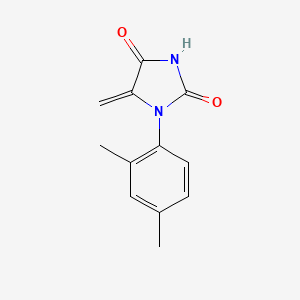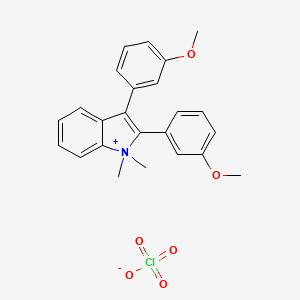![molecular formula C18H16ClNO B14588320 1-[(4-Chlorophenyl)methyl]-4,7-dimethylquinolin-2(1H)-one CAS No. 61304-95-8](/img/structure/B14588320.png)
1-[(4-Chlorophenyl)methyl]-4,7-dimethylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Chlorophenyl)methyl]-4,7-dimethylquinolin-2(1H)-one is an organic compound with a complex structure that includes a quinoline core substituted with a chlorophenylmethyl group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)methyl]-4,7-dimethylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, where an aromatic aldehyde reacts with a ketone in the presence of an acid catalyst to form the quinoline core. The chlorophenylmethyl group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(4-Chlorophenyl)methyl]-4,7-dimethylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Halogenation, nitration, and sulfonation can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
1-[(4-Chlorophenyl)methyl]-4,7-dimethylquinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-4,7-dimethylquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyraclostrobin: A fungicide with a similar quinoline core structure.
Chlorfenapyr: An insecticide with a related chemical structure.
Uniqueness
1-[(4-Chlorophenyl)methyl]-4,7-dimethylquinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenylmethyl group and two methyl groups on the quinoline core differentiates it from other similar compounds.
Propriétés
Numéro CAS |
61304-95-8 |
|---|---|
Formule moléculaire |
C18H16ClNO |
Poids moléculaire |
297.8 g/mol |
Nom IUPAC |
1-[(4-chlorophenyl)methyl]-4,7-dimethylquinolin-2-one |
InChI |
InChI=1S/C18H16ClNO/c1-12-3-8-16-13(2)10-18(21)20(17(16)9-12)11-14-4-6-15(19)7-5-14/h3-10H,11H2,1-2H3 |
Clé InChI |
WODSOGILKRJOGS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=CC(=O)N2CC3=CC=C(C=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


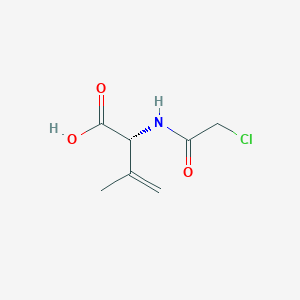
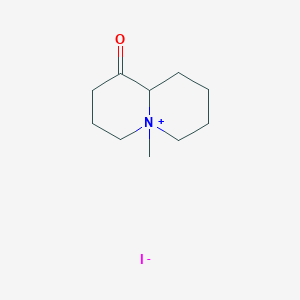

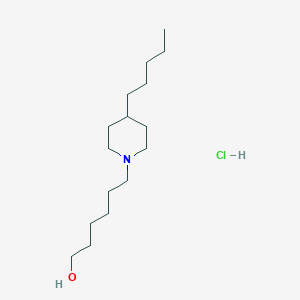
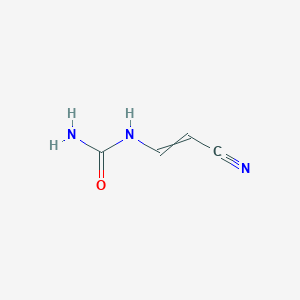
methanone](/img/structure/B14588278.png)
